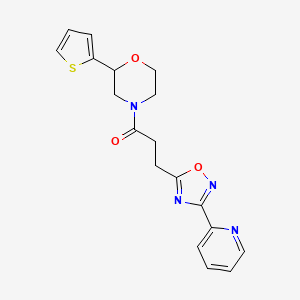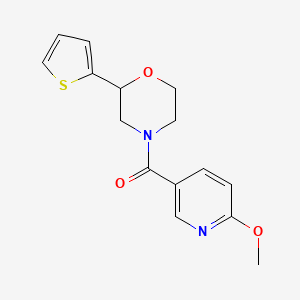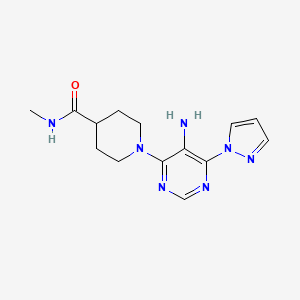
1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)-N-methylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)-N-methylpiperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolylpyrimidine core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)-N-methylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolylpyrimidine core, followed by the introduction of the piperidine and carboxamide groups. Key steps include:
Formation of the pyrazolylpyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions.
Introduction of the carboxamide group: This is typically done through amide bond formation using reagents like carbodiimides.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)-N-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and carboxamide groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)-N-methylpiperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
- 1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)-N-ethylpiperidine-4-carboxamide
- 1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)-N-methylpiperidine-3-carboxamide
Comparison: Compared to similar compounds, 1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)-N-methylpiperidine-4-carboxamide may exhibit unique properties due to the specific positioning of functional groups. These differences can affect its biological activity, chemical reactivity, and potential applications. For example, the presence of the methyl group at the piperidine ring can influence its binding affinity to biological targets and its overall stability.
Properties
IUPAC Name |
1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O/c1-16-14(22)10-3-7-20(8-4-10)12-11(15)13(18-9-17-12)21-6-2-5-19-21/h2,5-6,9-10H,3-4,7-8,15H2,1H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGVDAMGGNZKTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)C2=NC=NC(=C2N)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-chlorophenoxy)-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]acetamide](/img/structure/B7143621.png)
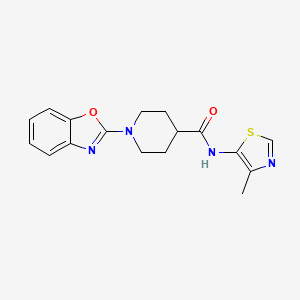
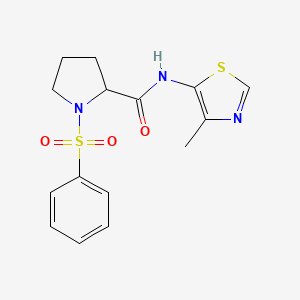
![6-methyl-N-(4-methyl-1,3-thiazol-5-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7143647.png)
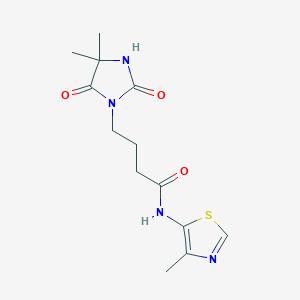
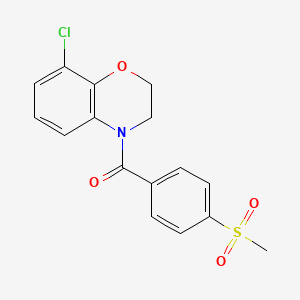
![4-(imidazol-1-ylmethyl)-N-methyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide](/img/structure/B7143659.png)
![N-[2-[(2,2-dimethyl-3,4-dihydrochromen-4-yl)amino]-2-oxoethyl]-3-methoxybenzamide](/img/structure/B7143665.png)
![N-[1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)piperidin-4-yl]cyclohexanecarboxamide](/img/structure/B7143670.png)
![[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-(4-methoxyphenyl)methanone](/img/structure/B7143685.png)
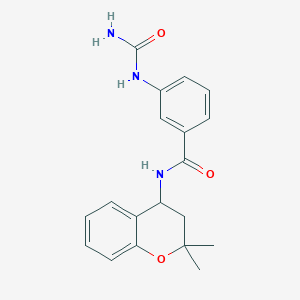
![[1-(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7143705.png)
